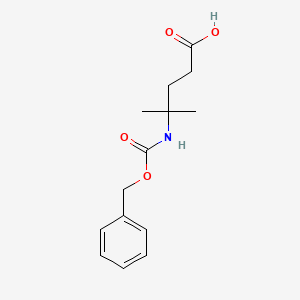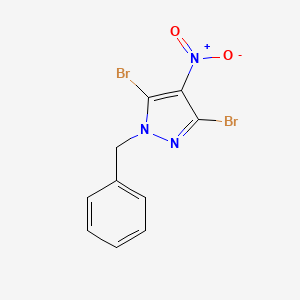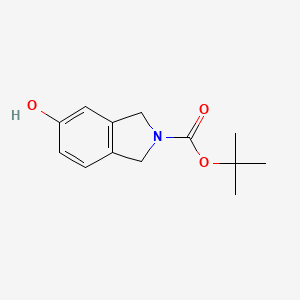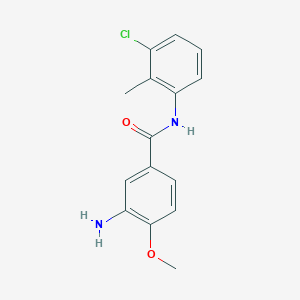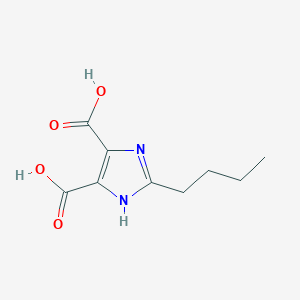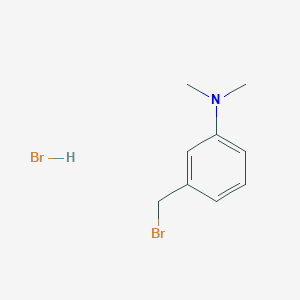
2-(3-Amino-1H-pirazol-1-il)etanol
Descripción general
Descripción
2-(3-Amino-1H-pyrazol-1-yl)ethanol is a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms and three carbon atoms . Pyrazole derivatives are known to possess a wide range of pharmacological activities, making them an important scaffold in medicinal chemistry .
Aplicaciones Científicas De Investigación
Actividades antiléishmania y antimaláricas
Los derivados de “2-(3-Amino-1H-pirazol-1-il)etanol” han mostrado una promesa significativa en el tratamiento de enfermedades tropicales como la leishmaniasis y la malaria. Se han sintetizado compuestos con esta estructura y se ha evaluado su eficacia contra Leishmania aethiopica y Plasmodium berghei. Un derivado en particular demostró una actividad antipromastigote superior, superando significativamente a los medicamentos estándar . Esto sugiere que estos compuestos podrían desarrollarse en potentes agentes antiléishmania y antimaláricos.
Estudios de acoplamiento molecular
Los mismos compuestos también han sido sometidos a estudios de acoplamiento molecular para comprender su interacción con los objetivos biológicos. Por ejemplo, la potente actividad antiléishmania de un derivado se justificó a través de su patrón de ajuste en el bolsillo LmPTR1, caracterizado por una energía libre de unión más baja . Esto indica el potencial de los derivados de “this compound” en el diseño de terapias dirigidas.
Síntesis de derivados farmacológicamente activos
La estructura central de “this compound” es versátil, lo que permite la síntesis de varios derivados farmacológicamente activos. Estos derivados se pueden adaptar para una variedad de actividades biológicas, incluidas las antiléishmania y antimaláricas, como se mencionó anteriormente, pero también pueden extenderse potencialmente a otras áreas terapéuticas .
Intermediarios de síntesis orgánica
Como intermedio en la síntesis orgánica, “this compound” se puede utilizar para crear una variedad de moléculas complejas. Su reactividad y grupos funcionales lo convierten en un bloque de construcción valioso en la síntesis de compuestos orgánicos más complejos .
Investigación agroquímica
En el campo de los agroquímicos, los derivados de “this compound” podrían explorarse por su potencial como nuevos pesticidas o herbicidas. La parte de pirazol es una característica común en muchos agroquímicos, lo que sugiere que este compuesto podría servir como punto de partida para el desarrollo de nuevos agentes agroquímicos .
Aplicaciones en la industria de los tintes
Los derivados del compuesto también pueden encontrar aplicaciones en la industria de los tintes. Dado su grupo amino, podría participar en la síntesis de tintes, donde puede contribuir a la creación de nuevos colorantes con propiedades únicas .
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds, which include 2-(3-amino-1h-pyrazol-1-yl)ethanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 2-(3-Amino-1H-pyrazol-1-yl)ethanol might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities , it can be inferred that it may interfere with the biochemical pathways of Leishmania and Plasmodium species.
Result of Action
Based on its potential antileishmanial and antimalarial activities , it can be inferred that it may inhibit the growth of Leishmania and Plasmodium species, leading to their death.
Análisis Bioquímico
Biochemical Properties
2-(3-Amino-1H-pyrazol-1-yl)ethanol plays a crucial role in biochemical reactions, particularly those involving nitrogen-containing heterocycles. It interacts with several enzymes and proteins, including those involved in metabolic pathways and signal transduction. The compound’s amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or activating their functions. For example, it has been observed to interact with enzymes like pyrazole dehydrogenase, influencing their activity and thus affecting metabolic processes .
Cellular Effects
The effects of 2-(3-Amino-1H-pyrazol-1-yl)ethanol on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-(3-Amino-1H-pyrazol-1-yl)ethanol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional and translational machinery of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Amino-1H-pyrazol-1-yl)ethanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-(3-Amino-1H-pyrazol-1-yl)ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(3-Amino-1H-pyrazol-1-yl)ethanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. The compound’s interactions with enzymes such as pyrazole dehydrogenase play a significant role in its metabolic effects, leading to changes in the production and utilization of key metabolites .
Transport and Distribution
The transport and distribution of 2-(3-Amino-1H-pyrazol-1-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters and proteins can influence its distribution and overall efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of 2-(3-Amino-1H-pyrazol-1-yl)ethanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes. For example, localization to the nucleus may enhance its effects on gene expression, while localization to the mitochondria may influence cellular metabolism .
Propiedades
IUPAC Name |
2-(3-aminopyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-5-1-2-8(7-5)3-4-9/h1-2,9H,3-4H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJIESRUALRBPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611926 | |
| Record name | 2-(3-Amino-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84407-13-6 | |
| Record name | 2-(3-Amino-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
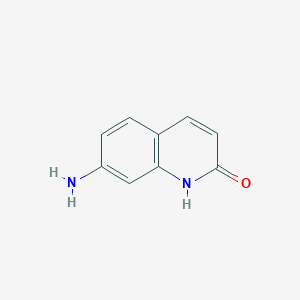
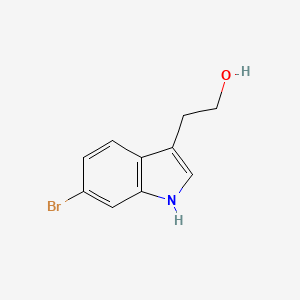
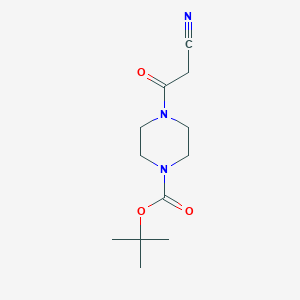
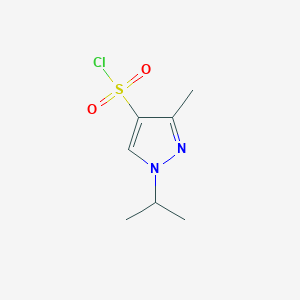
![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)
